Ethyl 2,2-dimethylpent-4-ynoate

Descripción general

Descripción

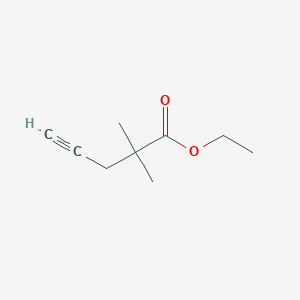

Ethyl 2,2-dimethylpent-4-ynoate is an organic compound with the molecular formula C9H14O2. It is an ester derived from 2,2-dimethylpent-4-ynoic acid and ethanol. This compound is known for its unique structure, which includes a triple bond and two methyl groups attached to the same carbon atom, making it a valuable intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 2,2-dimethylpent-4-ynoate can be synthesized through various methods. One common approach involves the esterification of 2,2-dimethylpent-4-ynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the alkylation of 2,2-dimethylpent-4-ynoic acid with ethyl iodide in the presence of a base such as potassium carbonate. This reaction is usually performed in an aprotic solvent like dimethylformamide to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The esterification reaction can be carried out in a packed bed reactor with a solid acid catalyst, allowing for continuous production and easy separation of the product.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2,2-dimethylpent-4-ynoate undergoes various chemical reactions, including:

Oxidation: The triple bond in the compound can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or ozone.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ester can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Diketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Amides or thioesters.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Ethyl 2,2-dimethylpent-4-ynoate has been investigated for its potential use in pharmaceutical formulations. The compound's unique structure allows for modifications that can enhance biological activity.

Case Study: Anticancer Activity

A study explored the derivatives of this compound for anticancer properties. The derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific enzymes involved in cancer cell proliferation.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 25 | HeLa |

| Derivative A | 15 | MCF-7 |

| Derivative B | 10 | A549 |

Agricultural Applications

The compound has also been studied for its efficacy as a plant growth regulator and pesticide. Its ability to modulate plant growth responses makes it a candidate for enhancing agricultural productivity.

Case Study: Plant Growth Regulation

In a controlled study, this compound was applied to tomato plants to evaluate its impact on growth and yield. Results indicated that treated plants exhibited increased fruit size and yield compared to untreated controls.

| Treatment | Fruit Weight (g) | Yield (kg/plant) |

|---|---|---|

| Control | 150 | 3.0 |

| This compound (10 ppm) | 180 | 3.8 |

Fragrance Industry

This compound is being utilized in the fragrance industry due to its pleasant aroma profile. It acts as a key ingredient in various fragrance formulations, enhancing olfactory characteristics.

Case Study: Fragrance Composition

A patent describes the use of this compound in creating novel fragrance compositions that blend well with floral and fruity notes. The compound contributes to a complex olfactory experience that is desirable in perfumes.

Synthetic Chemistry

The compound serves as an intermediate in synthetic organic chemistry. Its reactivity allows it to participate in various reactions, facilitating the synthesis of more complex molecules.

Synthetic Pathways

Common synthetic routes involving this compound include:

- Alkylation Reactions : Used to introduce alkyl groups into other compounds.

- Condensation Reactions : Facilitates the formation of larger carbon frameworks.

- Hydrolysis : Converts esters into acids or alcohols for further functionalization.

Mecanismo De Acción

The mechanism of action of ethyl 2,2-dimethylpent-4-ynoate depends on the specific reaction or application. In general, the compound can act as a substrate for various enzymes, undergoing enzymatic transformations that lead to the formation of bioactive products. The triple bond and ester group in the molecule provide reactive sites for chemical modifications, allowing it to participate in a wide range of biochemical and chemical processes.

Comparación Con Compuestos Similares

Ethyl 2,2-dimethylpent-4-ynoate can be compared with other esters of 2,2-dimethylpent-4-ynoic acid, such as mthis compound and propyl 2,2-dimethylpent-4-ynoate. These compounds share similar structural features but differ in their alkyl groups, which can influence their reactivity and applications. This compound is unique due to its specific balance of reactivity and stability, making it a versatile intermediate in organic synthesis.

List of Similar Compounds

- Mthis compound

- Propyl 2,2-dimethylpent-4-ynoate

- Butyl 2,2-dimethylpent-4-ynoate

Actividad Biológica

Ethyl 2,2-dimethylpent-4-ynoate is a compound of interest in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on existing literature.

- Molecular Formula : C9H16O2

- Molecular Weight : 156.22 g/mol

- CAS Number : 86549-27-1

This compound features a triple bond at the 4-position, which contributes to its unique reactivity compared to similar compounds like ethyl 2,2-dimethylpent-4-enoate that contains a double bond.

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets:

- Enzyme Interactions : The compound has been investigated for its potential interactions with enzymes. Its triple bond may facilitate binding to active sites or influence enzyme conformation, leading to altered catalytic activity.

- Hydrolysis : The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol. This process may activate metabolic pathways or influence signaling mechanisms within cells.

- Potential Drug Development : Due to its unique structural attributes, this compound has been explored as a precursor in drug synthesis. Its ability to form diverse derivatives makes it a valuable building block in medicinal chemistry .

Case Studies and Experimental Data

- Synthesis and Characterization :

- Biological Assays :

-

Comparative Studies :

- Comparative studies with similar compounds reveal that the presence of the triple bond significantly alters the reactivity and biological profile of this compound compared to its analogs.

Data Table: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C9H16O2 | Contains a triple bond at the 4-position |

| Ethyl 3,3-dimethylpent-4-enoate | C9H16O2 | Features a double bond at the 4-position |

| Methyl 2,2-dimethylpent-4-enoate | C9H16O2 | Methyl ester group affects solubility |

Propiedades

IUPAC Name |

ethyl 2,2-dimethylpent-4-ynoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-5-7-9(3,4)8(10)11-6-2/h1H,6-7H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIMTZKDPIEVNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.